molecular formula C16H11ClFN3OS2 B2812320 N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

Cat. No.: B2812320
M. Wt: 379.9 g/mol
InChI Key: YIGAJEDSJOASLF-UHFFFAOYSA-N
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Description

N-(5-(3-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 3-fluorobenzylthio group and at the 2-position with a 4-chlorobenzamide moiety. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which enhances metabolic stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking . This compound is part of a broader class of thiadiazole derivatives investigated for kinase inhibition, particularly targeting pathways involving CSrc and CABL kinases .

Properties

IUPAC Name

4-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS2/c17-12-6-4-11(5-7-12)14(22)19-15-20-21-16(24-15)23-9-10-2-1-3-13(18)8-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGAJEDSJOASLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylthio Group

The 3-fluorobenzylthio group in the target compound distinguishes it from analogs with different halogen substitutions or positions. Key comparisons include:

Compound Name Substituent on Benzylthio Melting Point (°C) Yield (%) Biological Target
N-(5-(3-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide 3-Fluorobenzyl Not reported Not reported CSrc/CABL kinases
N-(5-(4-Chlorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide (5j, ) 4-Chlorobenzyl 138–140 82 Not specified
N-(5-(4-Bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide () 4-Bromobenzyl Not reported Not reported CSrc/CABL kinases
  • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions, while bromine’s larger size may improve hydrophobic interactions but reduce solubility.

Variations in the Benzamide Moiety

The 4-chlorobenzamide group is critical for target engagement. Comparisons with analogs featuring different benzamide substituents:

Compound Name Benzamide Substituent Key Properties Biological Activity
This compound 4-Chlorobenzamide High lipophilicity Kinase inhibition
N-(5-(3-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide () 2-Chlorobenzamide Altered steric orientation Reduced target affinity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () 2,4-Difluorobenzamide Enhanced hydrogen bonding capacity PFOR enzyme inhibition
  • Chlorine Position : The 4-chloro substitution optimizes spatial alignment with hydrophobic pockets in kinase domains compared to 2-chloro analogs.

Core Heterocycle Modifications

Replacing the 1,3,4-thiadiazole core with oxadiazole or thiazole scaffolds alters electronic properties and stability:

Compound Name Core Structure Key Features Biological Relevance
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () 1,3,4-Oxadiazole Thioxo group enhances reactivity Antiparasitic activity
Nitazoxanide () 1,3-Thiazole Nitro group for redox activity Broad-spectrum antiparasitic
  • Thiadiazole vs. Oxadiazole : Thiadiazoles exhibit greater metabolic stability due to sulfur’s electron-withdrawing effects, whereas oxadiazoles may undergo faster degradation.
  • Thiazole Derivatives: Nitazoxanide’s nitro group enables redox-mediated mechanisms, unlike the non-redox-active thiadiazole core in the target compound.

Physical Properties

  • Melting Point : Expected to range between 130–150°C based on analogs (e.g., 5j: 138–140°C).
  • Solubility : Moderate solubility in DMSO due to lipophilic benzyl and chloro groups.
  • Yield : Estimated 75–85%, comparable to benzylthio-substituted analogs (e.g., 5h: 88% yield).

Q & A

Q. What are the standard synthetic routes for N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) .
  • Step 2 : Introduction of the 3-fluorobenzylthio group through nucleophilic substitution or coupling reactions.
  • Step 3 : Amide bond formation between the thiadiazole intermediate and 4-chlorobenzoyl chloride using coupling agents like EDCI or DCC . Optimization includes temperature control (e.g., reflux at 90°C for cyclization), solvent selection (e.g., pyridine for acylation), and purification via recrystallization (DMSO/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • NMR : Confirms substitution patterns (e.g., aromatic protons of 4-chlorobenzamide at δ 7.4–8.0 ppm) and fluorine integration .
  • IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amide, C-S stretch at ~680 cm⁻¹ for thiadiazole) .
  • Mass Spectrometry (MS) : Validates molecular weight (MW ≈ 304.81 g/mol) and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .
  • Anticancer : MTT assays to measure cytotoxicity (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) for antiparasitic activity .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of derivatives with modified substituents?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .
  • Catalyst Screening : Test alternatives to EDCI/DCC, such as HOBt (hydroxybenzotriazole), to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yield .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Fluorine vs. Chlorine : Fluorine at the benzylthio group enhances lipophilicity (logP ↑), improving membrane permeability but may reduce solubility .
  • SAR Studies : Replace 4-chlorobenzamide with nitro or methoxy groups to compare electronic effects on enzyme binding. For example, nitro groups increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .
  • Thiadiazole Ring Modifications : Replace sulfur with oxygen (oxadiazole) to assess stability and target selectivity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
  • Metabolic Stability Testing : Use liver microsomes to determine if discrepancies arise from compound degradation .
  • Molecular Docking : Compare binding modes in silico (e.g., with PFOR or kinase targets) to identify structure-activity relationships .

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict bioavailability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett constants) with bioactivity data to prioritize derivatives .

Q. What strategies mitigate stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the amide bond .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., free benzamide) .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationPOCl₃, 90°C, 3 h6595%
Amide CouplingEDCI, DCM, RT, 12 h7898%

Table 2 : Comparative Bioactivity of Derivatives

DerivativeSubstituentIC₅₀ (μM, MCF-7)MIC (μg/mL, E. coli)
Parent3-F, 4-Cl12.332
Nitro Analog4-NO₂8.964
Methoxy Analog4-OCH₃18.7>128

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